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Compound of Interest

Compound Name: Hypaconitine (Standard)

Cat. No.: B15620229

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Hypaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus,
commonly known as aconite or wolfsbane. Renowned for its potent biological activity, it exhibits
significant anti-inflammatory and analgesic properties, but also high cardiotoxicity and
neurotoxicity.[1][2][3] A thorough understanding of its complex chemical structure is paramount
for elucidating its mechanism of action, developing potential therapeutic applications, and
mitigating its toxic effects. This guide provides an in-depth overview of the structure of
hypaconitine, the modern analytical techniques used for its characterization, and its key
signaling pathways.

Core Structural and Physicochemical Properties

Hypaconitine possesses a complex hexacyclic aconitane skeleton, which is characteristic of
C19-diterpenoid alkaloids.[3][4] Its structure is distinguished by multiple stereocenters and
various oxygen-containing functional groups, including methoxy, hydroxyl, acetate, and
benzoate esters. These groups are critical to its biological activity and toxicity. The high toxicity
is primarily attributed to the benzoyl ester at C14 and the acetate ester at C8.[5]

The core physicochemical properties of hypaconitine are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15620229?utm_src=pdf-interest
https://www.abmole.com/products/hypaconitine.html
https://www.biocrick.com/Hypaconitine-BCN5988.html
https://www.researchgate.net/figure/Structural-formulas-of-aconitine-hypaconitine-and-mesaconine_fig1_320878464
https://www.researchgate.net/figure/Structural-formulas-of-aconitine-hypaconitine-and-mesaconine_fig1_320878464
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271992/
https://pubs.rsc.org/en/content/articlehtml/2022/np/d1np00029b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Data Reference(s)
Molecular Formula C33H4sNO1o0 (1161718l
Molecular Weight 615.71 g/mol (116171181

Monoisotopic Mass

615.30434663 Da

[6]

CAS Number

6900-87-4

[1]i71e]

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9
R,10R,13S,16S,17R,18R)-8-
acetyloxy-5,7-dihydroxy-
6,16,18-trimethoxy-13-
(methoxymethyl)-11-methyl-
11-
azahexacyclo[7.7.2.12,5.01,10,03
,8.013 17Inonadecan-4-yl]

benzoate

[6]

InChlKey

FIDOCHXHMJHKRW-
FBYRGYIKSA-N

[6]

Solubility

DMSO: >10 mg/mL[2][9], DMF:
15 mg/mL][9], Ethanol: 5
mg/mL[9]

[2][9]

Structural Elucidation Methodologies

The definitive structure of complex natural products like hypaconitine is determined through a

combination of advanced spectroscopic and analytical techniques.

Mass spectrometry is crucial for determining the molecular weight and elemental composition

of hypaconitine. High-resolution MS provides a precise mass measurement, confirming the

molecular formula. Tandem MS (MS/MS) experiments reveal characteristic fragmentation

patterns that help identify the core structure and the nature of its substituents. When coupled

with liquid chromatography (LC-MS/MS), it becomes a powerful tool for the sensitive

quantification of hypaconitine in complex biological matrices.[10][11]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.abmole.com/products/hypaconitine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://www.scbt.com/p/hypaconitine-6900-87-4
https://commonchemistry.cas.org/detail?cas_rn=6900-87-4
https://www.abmole.com/products/hypaconitine.html
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://www.scbt.com/p/hypaconitine-6900-87-4
https://commonchemistry.cas.org/detail?cas_rn=6900-87-4
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://www.abmole.com/products/hypaconitine.html
https://www.scbt.com/p/hypaconitine-6900-87-4
https://commonchemistry.cas.org/detail?cas_rn=6900-87-4
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://www.biocrick.com/Hypaconitine-BCN5988.html
https://www.caymanchem.com/product/29656/hypaconitine
https://www.caymanchem.com/product/29656/hypaconitine
https://www.caymanchem.com/product/29656/hypaconitine
https://www.biocrick.com/Hypaconitine-BCN5988.html
https://www.caymanchem.com/product/29656/hypaconitine
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40328a
https://pubmed.ncbi.nlm.nih.gov/18778973/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A key fragmentation pathway observed for hypaconitine in positive ion mode involves the
precursor ion [M+H]* at m/z 616.2, which fragments to a major product ion at m/z 556.1.[10]
[11] This corresponds to the neutral loss of acetic acid (CHsCOOH), a common fragmentation
for aconitine-type alkaloids with an acetyl group at the C8 position.

Hypaconitine MS/MS Fragmentation
[M+H]*
m/z 616.2

Loss of Acetic Acid (60 Da)

[M+H - C2H40O2]*

m/z 556.1

Click to download full resolution via product page

Hypaconitine's primary fragmentation in MS/MS analysis.

NMR spectroscopy provides the ultimate confirmation of the complex carbon-hydrogen
framework and stereochemistry of hypaconitine.

» 1H NMR: Identifies the chemical environment of all protons, revealing key structural features
through chemical shifts and coupling constants.[12][13]

e 13C NMR: Determines the number and type of carbon atoms in the molecule.[6]

e 2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are used to establish connectivity between protons and carbons, allowing for the
complete and unambiguous assignment of the molecular structure.[14]

Single-crystal X-ray crystallography provides the most definitive evidence for the three-
dimensional structure of a molecule, including its absolute stereochemistry.[15] While the
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specific crystal structure of hypaconitine itself is less commonly cited than that of related
alkaloids, crystallographic data for diterpenoid alkaloids are essential for confirming the
complex spatial arrangement of atoms determined by NMR and MS.[6][15][16]

Mechanism of Action & Associated Signhaling
Pathways

Hypaconitine's potent bioactivity is a result of its interaction with multiple cellular targets and
signaling pathways.

In neuronal cells, hypaconitine induces cytotoxicity by causing a significant rise in intracellular
calcium concentrations ([Ca2*]i).[17][18] This is achieved through a dual mechanism:

o Ca?* Release from the Endoplasmic Reticulum (ER): Hypaconitine triggers the release of
stored calcium from the ER in a phospholipase C (PLC)-independent manner.[17]

o Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates store-
operated Ca?* channels on the plasma membrane, leading to a sustained influx of
extracellular calcium. This process appears to be regulated by Protein Kinase C (PKC).[17]

The resulting calcium overload leads to cellular dysfunction and eventual cell death.[17]
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Signaling pathway of hypaconitine-induced calcium overload.
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The cardiotoxic effects of hypaconitine are strongly linked to its ability to modulate voltage-
gated ion channels. Specifically, it is a potent inhibitor of the hERG (KCNH2) potassium
channels.[1] These channels are critical for cardiac repolarization (the process of resetting the
heart muscle after a contraction). Inhibition of hERG channels by hypaconitine delays
repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which
significantly increases the risk of fatal arrhythmias.

Logical Flow of Hypaconitine-Induced Cardiotoxicity
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Mechanism of hypaconitine's effect on cardiac function.

Experimental Protocols

This section provides generalized but detailed methodologies for the extraction, analysis, and
structural characterization of hypaconitine.

This protocol describes a typical procedure for obtaining a crude extract enriched with
hypaconitine.

o Material Preparation: The dried and powdered roots of the Aconitum plant are used as the
starting material.[19][20]

o Decoction: The plant powder is refluxed twice with boiling water (e.g., 1:6 w/v) for 1-2 hours
for each extraction. This process extracts water-soluble compounds, including the alkaloids.
[19][20]

¢ Concentration: The combined aqueous extracts are filtered and concentrated under reduced
pressure to a smaller volume.

o Ethanol Precipitation: 95% ethanol is added to the concentrated extract (e.g., in a 3:1
ethanol:extract ratio) and left to stand for 24 hours. This step precipitates polysaccharides
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and other impurities.[19]

 Purification: The supernatant, containing the alkaloids, is collected and further purified using
techniques like column chromatography (e.g., silica gel or alumina) or preparative high-
performance liquid chromatography (HPLC) to isolate pure hypaconitine.[21]

This protocol is adapted from published methods for pharmacokinetic studies.[11][19]

Experimental Workflow for LC-MS/MS Analysis

1. Plasma Sample Collection
(e.g., 100 pL)

2. Protein Precipitation & IS Addition
dd acetonitrile with internal standard (e.g., Lappaconitine

3. Vortex & Centrifuge
(e.g., 14,000 rpm for 10 min)

4. Supernatant Collection
Transfer the clear supernatant

l

5. LC-MS/MS Analysis
Inject into LC-MS/MS system

Click to download full resolution via product page

General workflow for hypaconitine analysis in plasma.

o Sample Preparation (Protein Precipitation):
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[e]

To a 100 pL plasma sample, add 300 pL of acetonitrile containing a suitable internal
standard (IS), such as lappaconitine.[11]

[e]

Vortex the mixture vigorously for 2-3 minutes to precipitate proteins.

o

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

[¢]

Carefully transfer the clear supernatant to a new vial for analysis.

e Chromatographic Conditions:

o Column: A C18 reversed-phase column (e.g., Waters C18, 1.7 um, 2.1 mm x 100 mm) is
typically used.[11]

o Mobile Phase: A gradient elution is employed using (A) 0.1% formic acid in water and (B)
methanol or acetonitrile.[11]

o Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
o Column Temperature: Maintained at around 35-40°C.
e Mass Spectrometry Conditions:
o lonization: Electrospray ionization in positive mode (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
» Hypaconitine: Q1 m/z 616.2 - Q3 m/z 556.1[11]
» Lappaconitine (1S): Q1 m/z 585.2 - Q3 m/z 161.8[11]

o Instrument Parameters: Optimize parameters such as capillary voltage, source
temperature, and collision energy for maximum sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. abmole.com [abmole.com]

2. Hypaconitine | CAS:6900-87-4 | Alkaloids | High Purity | Manufacturer BioCrick
[biocrick.com]

3. researchgate.net [researchgate.net]

4. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC
[pmc.ncbi.nlm.nih.gov]

5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine,
toxicology, and metabolism - Natural Product Reports (RSC Publishing)
DOI:10.1039/D1NP00029B [pubs.rsc.org]

6. Hypaconitine | C33H45N010 | CID 91973803 - PubChem [pubchem.ncbi.nim.nih.gov]
7. scbt.com [scbt.com]

8. CAS Common Chemistry [commonchemistry.cas.org]

9. caymanchem.com [caymanchem.com]

10. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine
and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem
mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

11. Simultaneous quantitation of aconitine, mesaconitine, hypaconitine, benzoylaconine,
benzoylmesaconine and benzoylhypaconine in human plasma by liquid chromatography-
tandem mass spectrometry and pharmacokinetics evaluation of "SHEN-FU" injectable
powder - PubMed [pubmed.ncbi.nim.nih.gov]

12. Hypaconitine(6900-87-4) 1H NMR [m.chemicalbook.com]

13. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various
processed products and characteristic chemical markers - Arabian Journal of Chemistry
[arabjchem.org]

14. Stuctural Elucidation of Three Aconines by NMR Spectroscopy | Semantic Scholar
[semanticscholar.org]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15620229?utm_src=pdf-custom-synthesis
https://www.abmole.com/products/hypaconitine.html
https://www.biocrick.com/Hypaconitine-BCN5988.html
https://www.biocrick.com/Hypaconitine-BCN5988.html
https://www.researchgate.net/figure/Structural-formulas-of-aconitine-hypaconitine-and-mesaconine_fig1_320878464
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8271992/
https://pubs.rsc.org/en/content/articlehtml/2022/np/d1np00029b
https://pubs.rsc.org/en/content/articlehtml/2022/np/d1np00029b
https://pubs.rsc.org/en/content/articlehtml/2022/np/d1np00029b
https://pubchem.ncbi.nlm.nih.gov/compound/Hypaconitine
https://www.scbt.com/p/hypaconitine-6900-87-4
https://commonchemistry.cas.org/detail?cas_rn=6900-87-4
https://www.caymanchem.com/product/29656/hypaconitine
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40328a
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40328a
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40328a
https://pubmed.ncbi.nlm.nih.gov/18778973/
https://pubmed.ncbi.nlm.nih.gov/18778973/
https://pubmed.ncbi.nlm.nih.gov/18778973/
https://pubmed.ncbi.nlm.nih.gov/18778973/
https://m.chemicalbook.com/SpectrumEN_6900-87-4_HNMR.htm
https://arabjchem.org/deciphering-the-mysteries-of-aconitum-pendulum-unique-identification-of-various-processed-products-and-characteristic-chemical-markers/
https://arabjchem.org/deciphering-the-mysteries-of-aconitum-pendulum-unique-identification-of-various-processed-products-and-characteristic-chemical-markers/
https://arabjchem.org/deciphering-the-mysteries-of-aconitum-pendulum-unique-identification-of-various-processed-products-and-characteristic-chemical-markers/
https://www.semanticscholar.org/paper/Stuctural-Elucidation-of-Three-Aconines-by-NMR-Yong-ri/99a839813220b18c9747822f4a6efb549661123c
https://www.semanticscholar.org/paper/Stuctural-Elucidation-of-Three-Aconines-by-NMR-Yong-ri/99a839813220b18c9747822f4a6efb549661123c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 15. X-ray crystallographic study of ranaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
e 16. researchgate.net [researchgate.net]

e 17. Mechanism of action of a diterpene alkaloid hypaconitine on cytotoxicity and inhibitory
effect of BAPTA-AM in HCN-2 neuronal cells - PubMed [pubmed.nchi.nim.nih.gov]

» 18. researchgate.net [researchgate.net]

e 19. Comparative Pharmacokinetics of Hypaconitine after Oral Administration of Pure
Hypaconitine, Aconitum carmichaelii Extract and Sini Decoction to Rats - PMC
[pmc.ncbi.nlm.nih.gov]

e 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
e 21. french.iomcworld.com [french.iomcworld.com]

« To cite this document: BenchChem. [A Technical Guide to the Diterpenoid Alkaloid Structure
of Hypaconitine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620229#diterpenoid-alkaloid-structure-of-
hypaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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